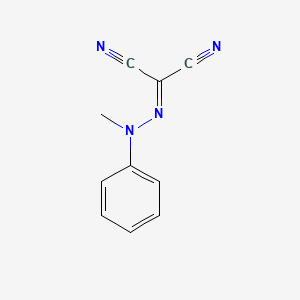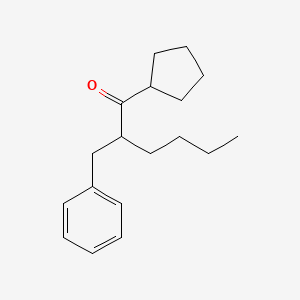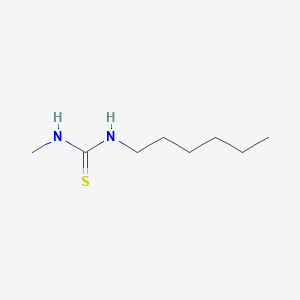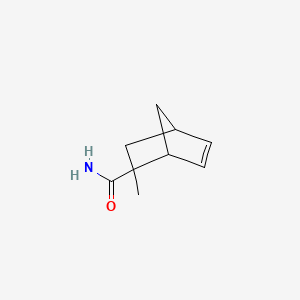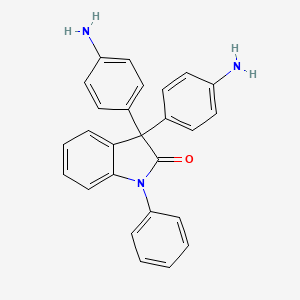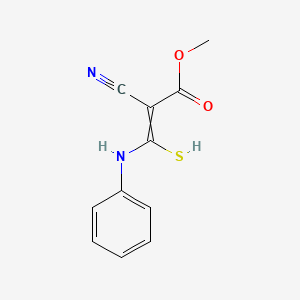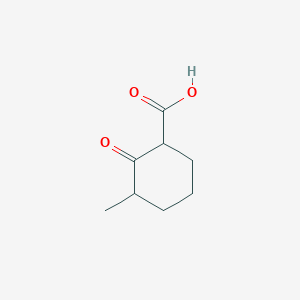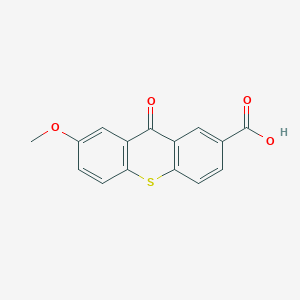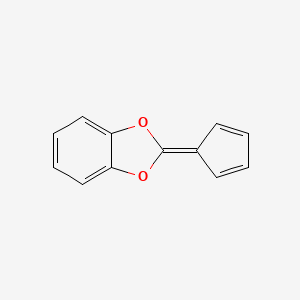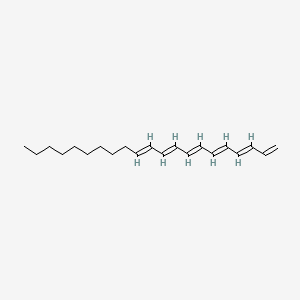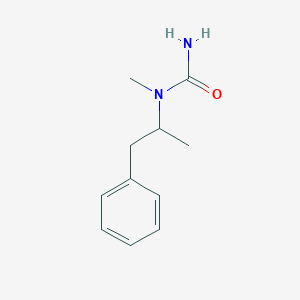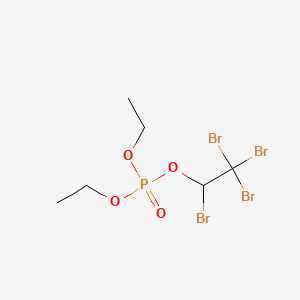
Diethyl 1,2,2,2-tetrabromoethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 1,2,2,2-tetrabromoethyl phosphate is a chemical compound known for its unique properties and applications. It is characterized by the presence of bromine atoms and a phosphate group, making it a valuable compound in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of diethyl 1,2,2,2-tetrabromoethyl phosphate typically involves the reaction of diethyl phosphite with tetrabromoethane under controlled conditions. The reaction is carried out in the presence of a catalyst and requires specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Diethyl 1,2,2,2-tetrabromoethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert it into lower oxidation state compounds.
Substitution: The bromine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of substituted phosphates.
Aplicaciones Científicas De Investigación
Diethyl 1,2,2,2-tetrabromoethyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-cancer agent.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of diethyl 1,2,2,2-tetrabromoethyl phosphate involves its interaction with specific molecular targets. The bromine atoms and phosphate group play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate cellular processes through its interactions with key biomolecules.
Comparación Con Compuestos Similares
Diethyl phosphite: A related compound with similar reactivity but without the bromine atoms.
Tetrabromoethane: Shares the bromine atoms but lacks the phosphate group.
Phosphoric acid esters: Compounds with similar phosphate groups but different substituents.
Uniqueness: Diethyl 1,2,2,2-tetrabromoethyl phosphate is unique due to the combination of bromine atoms and a phosphate group in its structure. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Propiedades
Número CAS |
40806-04-0 |
|---|---|
Fórmula molecular |
C6H11Br4O4P |
Peso molecular |
497.74 g/mol |
Nombre IUPAC |
diethyl 1,2,2,2-tetrabromoethyl phosphate |
InChI |
InChI=1S/C6H11Br4O4P/c1-3-12-15(11,13-4-2)14-5(7)6(8,9)10/h5H,3-4H2,1-2H3 |
Clave InChI |
XSDXJVWICNJMGI-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(OCC)OC(C(Br)(Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Bromomethyl)-3-fluorophenyl]-2,2-dimethylpropan-1-one](/img/structure/B14651325.png)
